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Compound of Interest

Compound Name: 4-Chloropyridazin-3-ol

Cat. No.: B156340 Get Quote

For researchers, scientists, and professionals in drug development, the unequivocal

confirmation of a molecule's structure is a critical checkpoint. This guide provides a

comprehensive comparison of spectroscopic data to facilitate the accurate identification of 4-
Chloropyridazin-3-ol, distinguishing it from potential isomers and impurities through detailed

analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry profiles.

The synthesis of functionalized pyridazine scaffolds is a cornerstone in the development of

novel therapeutics. Among these, 4-Chloropyridazin-3-ol serves as a valuable intermediate.

However, its synthesis can potentially yield isomeric byproducts, such as 5-Chloropyridazin-3-ol

and 6-Chloropyridazin-3-ol, which possess the same molecular formula and weight, making

their differentiation by mass spectrometry alone challenging. This guide presents a comparative

analysis of their spectroscopic characteristics to ensure the unambiguous structural

confirmation of 4-Chloropyridazin-3-ol products.

Spectroscopic Data Comparison
The following tables summarize the predicted and known spectroscopic data for 4-
Chloropyridazin-3-ol and its common isomers. It is important to note that pyridazin-3-ol

compounds can exist in tautomeric equilibrium with their corresponding pyridazin-3(2H)-one

form. The presented data reflects the pyridazin-3-ol tautomer, but the presence of the keto form

may influence the observed spectra, particularly in different solvents.

¹H NMR Spectral Data
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Solvent: DMSO-d₆

Compound
H-5 Chemical Shift
(ppm)

H-6 Chemical Shift
(ppm)

Other Protons
(ppm)

4-Chloropyridazin-3-ol ~7.5-7.7 (d) ~7.9-8.1 (d) -

5-Chloropyridazin-3-ol - ~7.8-8.0 (s) H-4: ~7.3-7.5 (s)

6-Chloropyridazin-3-ol ~7.1-7.3 (d) - H-4: ~7.6-7.8 (d)

Note: Predicted chemical shifts are based on analogous structures and may vary slightly from

experimental values. Coupling constants (J) are expected to be in the range of 2-3 Hz for

adjacent protons on the pyridazine ring.

¹³C NMR Spectral Data
Solvent: DMSO-d₆

Compound C-3 C-4 C-5 C-6

4-

Chloropyridazin-

3-ol

~155-158 ~128-131 ~125-128 ~145-148

5-

Chloropyridazin-

3-ol

~156-159 ~120-123 ~130-133 ~140-143

6-

Chloropyridazin-

3-ol

~157-160 ~123-126 ~128-131 ~148-151

Infrared (IR) Spectroscopy Data
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Functional Group Characteristic Absorption Range (cm⁻¹)

O-H stretch (hydroxyl) 3200-3600 (broad)

N-H stretch (lactam tautomer) 3100-3300 (broad)

C=O stretch (lactam tautomer) 1650-1700 (strong)

C=N stretch 1580-1620

C=C stretch (aromatic) 1400-1500

C-Cl stretch 700-800

Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum of 4-Chloropyridazin-3-ol is expected to show a

prominent molecular ion peak (M⁺) at m/z 130 and a characteristic M+2 peak with

approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single

chlorine atom.

Expected Fragmentation Pattern:

m/z 130/132: Molecular ion ([M]⁺)

m/z 102/104: Loss of CO

m/z 95: Loss of Cl

m/z 67: Subsequent loss of N₂ from the m/z 95 fragment

Experimental Protocols
Synthesis of 4-Chloropyridazin-3-ol
A plausible synthetic route to 4-Chloropyridazin-3-ol involves the selective hydrolysis of 3,4-

dichloropyridazine.

Materials:

3,4-dichloropyridazine
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Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

Hydrochloric acid (HCl) for acidification

Organic solvent for extraction (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Dissolve 3,4-dichloropyridazine in a suitable solvent.

Add the aqueous base solution dropwise to the reaction mixture at a controlled temperature

(e.g., room temperature or slightly elevated).

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and carefully acidify with HCl to a pH of

approximately 3-4.

Extract the aqueous layer with an organic solvent.

Combine the organic layers, dry over an anhydrous drying agent, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis
Sample Preparation:

NMR: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).

IR: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on

a salt plate.

MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).
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Instrumentation:

NMR: A 400 MHz or higher field NMR spectrometer.

IR: A Fourier-transform infrared (FT-IR) spectrometer.

MS: An electron ionization mass spectrometer (EI-MS).

Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the

4-Chloropyridazin-3-ol structure.
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Workflow for Spectroscopic Confirmation

By adhering to the detailed spectroscopic comparisons and experimental protocols outlined in

this guide, researchers can confidently verify the structure of their synthesized 4-
Chloropyridazin-3-ol, ensuring the integrity of their starting materials for subsequent stages of

drug discovery and development.

To cite this document: BenchChem. [Illuminating the Structure of 4-Chloropyridazin-3-ol: A
Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156340#spectroscopic-analysis-to-confirm-the-
structure-of-4-chloropyridazin-3-ol-products]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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